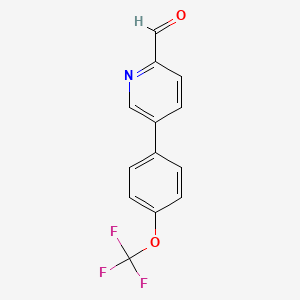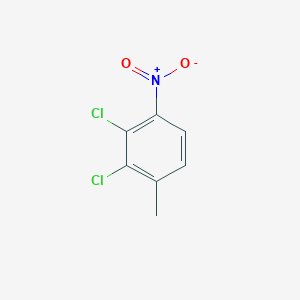
2,3-Dichloro-4-nitrotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and advanced process control systems helps in maintaining the desired reaction conditions and improving the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-4-nitrotoluene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include iron and hydrochloric acid.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-aminotoluene.
Reduction: Formation of 2,3-dichloro-4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloro-4-nitrotoluene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-4-nitrotoluene
- 2,6-Dichloro-4-nitrotoluene
- 2,3-Dichloro-6-nitrotoluene
Uniqueness
2,3-Dichloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C7H5Cl2NO2 |
|---|---|
Poids moléculaire |
206.02 g/mol |
Nom IUPAC |
2,3-dichloro-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |
Clé InChI |
FJFIILMWDCALIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


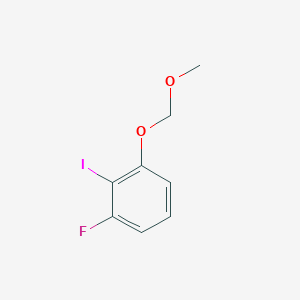
![5-Isobutyl-7-methylimidazo[5,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B14027169.png)
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)

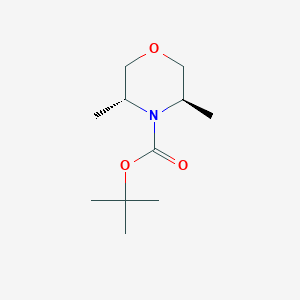

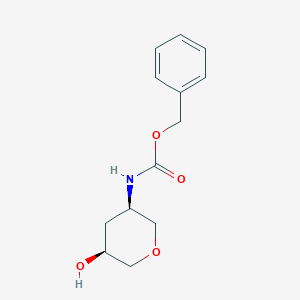

![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)



![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
